1,2-二甲基-1H-吲哚-5-胺

描述

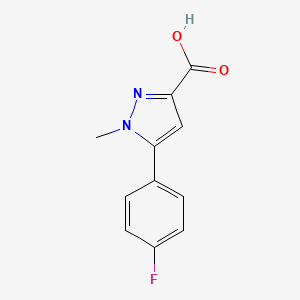

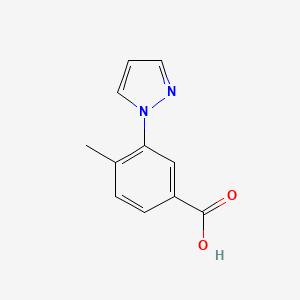

1,2-Dimethyl-1H-indol-5-amine is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds known for their biological activities. Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. For instance, novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been prepared, indicating the versatility of indole derivatives in chemical synthesis . Another example is the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, which involved deprotection of phthalimide and acetyl groups . These methods demonstrate the chemical manipulations possible on the indole core, leading to a variety of biologically active compounds.

Molecular Structure Analysis

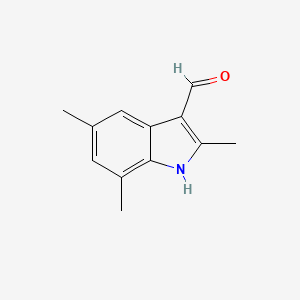

The molecular structure of indole derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core, such as the dimethyl groups mentioned in the derivatives, can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole leads to the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . The reactivity of indole derivatives is influenced by factors such as redox potential and steric hindrance, which determine the feasibility of reactions like 1,4-addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as melting point, solubility, and the ability to form hydrogen bonds or other non-covalent interactions. For instance, the formation of supramolecular networks through hydrogen bonding is a key feature in the crystal structures of various indole derivatives . These interactions are crucial for the assembly of complex structures and can significantly impact the material's properties.

科学研究应用

合成和结构评价

对吲哚衍生物的研究,例如合成N-[3-(2,3-二甲基-1H-吲哚-1-基)-4-羟基苯基]芳基磺酰(酰)胺,探索创造具有潜在生物活性的新化合物。该研究展示了创新的合成途径,可能适用于类似1,2-二甲基-1H-吲哚-5-胺的化合物,表明对修改吲哚骨架以用于不同应用的广泛兴趣(Avdeenko, Konovalova, & Yakymenko, 2020)。

分析方法开发

与1,2-二甲基-1H-吲哚-5-胺结构相关的化合物被用于开发检测食品样品中杂环芳香胺(HAAs)的分析方法。例如,对牛肉汉堡中非极性HAAs的分析研究展示了微波辅助萃取和分散液-离子液体微萃取的使用,突显了这些化合物在食品安全研究中的相关性(Agudelo Mesa, Padró, & Reta, 2013)。

生物活性评价

对基于吲哚的化合物的生物活性进行检查,包括它们作为酶抑制剂或受体配体的潜在性,强调了结构变化在确定生物效应中的重要性。鉴定1-(2-氨基乙基)-3-(芳基磺酰基)-1H-吲哚为新型5-HT6受体配体展示了吲哚衍生物在神经学研究中的潜在治疗应用(Bernotas et al., 2004)。

材料科学和催化

吲哚衍生物还在材料科学和催化中发挥作用,表明其在生物系统之外具有广泛的应用范围。例如,吲哚基动力蛋白GTP酶抑制剂的开发展示了该化合物在生物化学研究和药物开发中的实用性,突显了吲哚衍生物在科学研究中的多功能性(Gordon et al., 2013)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .

属性

IUPAC Name |

1,2-dimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRFAMHLOPLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424481 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-indol-5-amine | |

CAS RN |

7570-48-1 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)